2-(Methylthio)aniline

説明

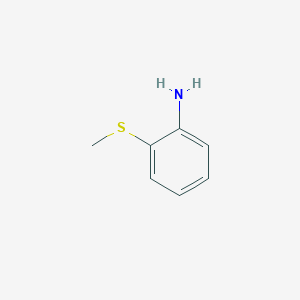

Structure

3D Structure

特性

IUPAC Name |

2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRPQQSADOCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183986 | |

| Record name | 2-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-53-3 | |

| Record name | 2-(Methylthio)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2987-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2987-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes

The synthesis of 2-(Methylthio)aniline can be achieved through several well-documented chemical pathways. These routes are distinguished by their choice of starting materials and the sequence of reactions employed to construct the final molecular architecture. Key strategies involve building the molecule from nitroaromatic precursors, modifying existing aminothiophenols, or deconstructing heterocyclic systems.

Reduction of Nitro Group Precursors

A common and reliable strategy for synthesizing aromatic amines is the reduction of a corresponding nitro compound. This approach is highly effective for the preparation of this compound, where the key intermediate, 2-(methylthio)nitrobenzene, is first synthesized and then subjected to reduction. The versatility of nitro group reduction allows for a wide variety of reagents and conditions to be employed, catering to different laboratory scales and substrate sensitivities.

This pathway involves a two-step sequence beginning with a nucleophilic aromatic substitution reaction. 2-Chloronitrobenzene serves as an effective starting material, where the chlorine atom is displaced by a methylthio group. nih.gov The electron-withdrawing nature of the ortho-nitro group activates the chlorine atom for substitution by a sulfur nucleophile, typically sodium thiomethoxide, which is readily generated from methyl mercaptan and a base.

The resulting intermediate, 2-(methylthio)nitrobenzene, is then converted to the target aniline (B41778) through the reduction of the nitro group. A variety of reducing agents can be employed for this transformation, with common methods including catalytic hydrogenation or the use of metals in acidic media. researchgate.netscispace.comresearchgate.net Catalytic transfer hydrogenation has also emerged as a sustainable alternative to direct hydrogenation. scispace.com The choice of reductant can be tailored to achieve high yields and chemoselectivity.

Table 1: Representative Conditions for the Reduction of 2-(Methylthio)nitrobenzene

| Reagent/Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|

| Fe / HCl | Water/Ethanol (B145695) | Reflux | A classic and cost-effective industrial method known as the Béchamp reduction. researchgate.net |

| Sn / HCl | Ethanol | Reflux | Another traditional method for nitro group reduction. |

| H₂ / Pd-C | Methanol (B129727)/Ethanol | Room Temperature, H₂ atmosphere | A clean and efficient method providing high yields; requires hydrogenation equipment. researchgate.net |

| NaBH₄ / NiCl₂ | Methanol | Room Temperature | A milder alternative to metal-acid systems. |

Methylation of Thiophenol Derivatives

An alternative synthetic strategy involves the direct methylation of a pre-existing aminothiophenol skeleton. This method is advantageous when the corresponding thiophenol derivative is readily available. The reaction hinges on the selective S-methylation of the thiol group, which is a strong nucleophile, in the presence of the less nucleophilic amino group.

In this specific route, 2-Amino-4-chlorothiophenol is used as the starting material to produce the corresponding 4-chloro-2-(methylthio)aniline, a structurally related derivative. The synthesis is typically achieved by treating the thiophenol with a methylating agent in the presence of a base. The base deprotonates the thiol to form a more potent thiophenolate nucleophile, which then reacts with the methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate (B86663). This method provides a direct and efficient route to the target thioether. A similar process is described for converting substituted thiocyanato anilines to their methylthio counterparts using methyl iodide and sodium hydroxide. google.com

Table 2: General Conditions for Methylation of Aminothiophenols

| Starting Material | Methylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Amino-4-chlorothiophenol | Methyl iodide (CH₃I) | Sodium Hydroxide (NaOH) | Methanol or Ethanol | 4-Chloro-2-(methylthio)aniline |

Alkali-Mediated Ring-Opening of Benzothiazoles

A more complex but viable synthetic approach utilizes the deconstruction of a heterocyclic ring system. Benzothiazoles, which contain a fused benzene (B151609) and thiazole (B1198619) ring, can be chemically manipulated to yield 2-aminothiophenol (B119425) derivatives. This method involves the cleavage of the thiazole ring, followed by functionalization to obtain the desired product.

The synthesis of this compound can be accomplished starting from 2-Aminobenzo[d]thiazole. The process begins with the hydrolytic cleavage of the thiazole ring under strong alkaline conditions, such as refluxing with concentrated sodium hydroxide. ijcrt.org This ring-opening step generates the sodium salt of 2-aminothiophenol in situ.

Without isolating the intermediate thiophenolate, a suitable methylating agent like methyl iodide or dimethyl sulfate is added directly to the reaction mixture. The highly nucleophilic thiophenolate anion readily attacks the methylating agent, forming the methylthio ether bond and yielding the final product, this compound. This one-pot procedure, combining ring-opening and subsequent alkylation, presents an efficient pathway from a readily available heterocyclic precursor.

Table 3: Reaction Sequence for Synthesis from 2-Aminobenzo[d]thiazole

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Ring Opening | 2-Aminobenzo[d]thiazole, Sodium Hydroxide (NaOH) | Aqueous solution, Reflux | Sodium 2-aminothiophenolate (in situ) |

Derivatization from Aniline Precursors

One established route to synthesize the core structure of this compound begins with aniline or its derivatives, proceeding through a 2-aminobenzenethiol intermediate. The Herz reaction is a key method for this transformation. ijcrt.org In this process, an aryl amine is treated with sulfur monochloride (S₂Cl₂) to form a thiazathiolium chloride, commonly known as a Herz compound. ijcrt.org

This intermediate subsequently undergoes alkaline hydrolysis, typically with sodium hydroxide, which cleaves the five-membered ring to yield the sodium salt of a 2-aminobenzenethiol. ijcrt.org The final step to obtain this compound is the methylation of the thiol group. A significant limitation of the Herz reaction is that anilines with an unsubstituted para-position are prone to chlorination during the reaction. ijcrt.org Therefore, this method is most effective when the para-position of the starting aniline is occupied by a group that is not easily replaced, such as an alkoxy, alkyl, or bromo group. ijcrt.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of aniline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Recent advancements have focused on developing more environmentally friendly methods for producing anilines, which can be adapted for the synthesis of compounds like this compound.

Preparation of Functionalized Derivatives and Intermediates

The amine and methylthio groups of this compound allow for a wide range of functionalizations, leading to important synthetic intermediates.

Synthesis of 2-(Methylthio)phenylazide

The conversion of the primary amino group of this compound into an azide (B81097) is a standard and useful transformation in organic synthesis. This process is typically achieved in two sequential steps under cold conditions (0–5 °C).

Diazotization : The amine is first treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). This reaction converts the primary amine into a diazonium salt intermediate (2-(methylthio)benzenediazonium chloride).

Azide Substitution : The resulting diazonium salt solution is then reacted in situ with a source of the azide ion, typically sodium azide (NaN₃). The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the azide nucleophile to yield the target product, 2-(methylthio)phenylazide.

This two-step, one-pot procedure is a fundamental method for introducing the versatile azide functionality onto an aromatic ring.

Synthesis of N-(2-(methylthio)phenyl)formamide

N-formylation of anilines is a common reaction to protect the amino group or to synthesize formamide (B127407) derivatives with specific biological activities. A straightforward and widely used method for the formylation of this compound involves the use of formic acid. nih.gov The reaction can be performed by heating the aniline with formic acid, sometimes in the presence of a catalyst or in a high-boiling solvent like polyethylene (B3416737) glycol. nih.gov Solvent-free conditions, where the amine and formic acid are heated together, have also been reported to be effective, yielding the desired formamide in good yields. nih.gov These methods are generally tolerant of various functional groups on the aniline ring. nih.gov

Synthesis of Substituted 2-(Methylthio)anilines

Methods have been developed for the synthesis of 2-(methylthio)anilines bearing additional substituents on the aromatic ring. One patented approach describes the preparation of halo-substituted derivatives starting from a substituted thiocyanatoaniline precursor. This method allows for the introduction of the methylthio group onto a pre-functionalized aniline ring.

For example, the synthesis of 2,5-dichloro-4-(methylthio)aniline proceeds from 2,5-dichloro-4-(thiocyanato)aniline. The reaction involves treating the thiocyanato compound with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide. The reaction is typically carried out in a solvent like methanol at room temperature. This process effectively converts the thiocyanate (B1210189) group into a methylthio ether, yielding the desired substituted product.

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2,5-dichloro-4-(thiocyanato)aniline | Methyl iodide, Sodium hydroxide, Methanol | 2,5-dichloro-4-(methylthio)aniline | 87% |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-aminothioanisole |

| Sulfur monochloride |

| Sodium hydroxide |

| 2-aminobenzenethiol |

| Sodium nitrite |

| Hydrochloric acid |

| Sodium azide |

| 2-(Methylthio)phenylazide |

| N-(2-(methylthio)phenyl)formamide |

| Formic acid |

| 2,5-dichloro-4-(methylthio)aniline |

| 2,5-dichloro-4-(thiocyanato)aniline |

| Methyl iodide |

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Reactions

The sulfur atom in the methylthio group is susceptible to oxidation, while the aromatic system can be influenced by reductive processes, particularly in the synthesis of the compound itself from nitro-aromatic precursors.

The thioether moiety of 2-(Methylthio)aniline can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common pathway for modifying the electronic properties and steric profile of the molecule. The oxidation state of the sulfur atom significantly impacts the compound's characteristics.

Oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are commonly employed for this purpose. The reaction typically proceeds sequentially, with the sulfoxide being the intermediate product, which can then be further oxidized to the sulfone under appropriate conditions. Controlling the stoichiometry of the oxidant and the reaction conditions is crucial for selective synthesis of the sulfoxide. For instance, while many substrates are oxidized with high chemoselectivity, compounds like this compound have been reported to be consumed incompletely even after extended reaction times, sometimes resulting in complex product mixtures. conicet.gov.ar

The transformation is accompanied by characteristic changes in spectroscopic data. In the ¹H NMR spectrum, the singlet corresponding to the methyl protons of the thioether in this compound shifts downfield upon oxidation. For example, the methyl sulfide (B99878) protons of this compound appear around δ 2.34 ppm in CDCl₃. nih.gov Upon oxidation to 2-(methylsulfinyl)aniline (the sulfoxide), this signal shifts to approximately δ 2.93 ppm, and further oxidation to 2-(methylsulfonyl)aniline (B181356) (the sulfone) moves the signal to δ 3.03 ppm. nih.gov

Iron(III) species have also been explored as catalysts for sulfoxidation reactions, offering a more environmentally benign approach using oxygen from the air as the oxidant. conicet.gov.ar While this method works efficiently for many substituted thioanisoles, the oxidation of this compound can be challenging, highlighting the influence of the ortho-amino group on the reaction's progress. conicet.gov.ar

Table 1: ¹H NMR Chemical Shifts of Oxidized this compound Derivatives

| Compound Name | Functional Group | Methyl Proton Chemical Shift (δ, ppm in CDCl₃) |

|---|---|---|

| This compound | Thioether (-SCH₃) | 2.34 |

| 2-(Methylsulfinyl)aniline | Sulfoxide (-S(O)CH₃) | 2.93 |

Aromatic Substitution Processes

The substituents on the aniline (B41778) ring govern its reactivity towards substitution reactions. The electron-donating nature of the amino and methylthio groups significantly activates the ring for electrophilic attack, while nucleophilic substitution requires specific conditions.

The amino (-NH₂) and methylthio (-SCH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. chemistrysteps.com The lone pair of electrons on the nitrogen and sulfur atoms can be delocalized into the benzene (B151609) ring, increasing the electron density at the positions ortho and para to them and stabilizing the carbocation intermediate (the arenium ion). chemistrysteps.com

In this compound, the amino group is a much stronger activating group than the methylthio group. Therefore, incoming electrophiles are predominantly directed to the positions activated by the amino group, which are the para-position (position 4) and the ortho-position (position 6). Due to steric hindrance from the adjacent methylthio group, substitution at position 6 is less favored. Consequently, electrophilic substitution on this compound primarily occurs at the para-position (position 4) relative to the amino group. The compound's derivatives can participate in reactions such as halogenation and nitration, although the strong activating nature of the amino group can lead to side products or require protective strategies, such as acylation of the amine. chemistrysteps.com

Nucleophilic aromatic substitution (NAS) is less common for electron-rich rings like aniline and its derivatives. masterorganicchemistry.com This type of reaction typically requires an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide). masterorganicchemistry.com this compound itself, with its two electron-donating groups, is not a typical substrate for NAS. Instead, it is more likely to be a product of an NAS reaction, for example, through the reaction of a suitable di-substituted benzene containing a leaving group with a methylthiolate source.

Directed C-H Functionalization Strategies

In modern synthetic chemistry, this compound has gained prominence not as a substrate to be modified, but as a powerful directing group that facilitates the selective functionalization of other molecules.

This compound (MTA) has emerged as an efficient bidentate directing group for palladium-catalyzed C-H activation, particularly for the functionalization of unactivated C(sp³)–H bonds. thieme-connect.comnih.gov This strategy is highly valuable in the modification of amino acids and peptides. nih.govacs.org

In this approach, the target molecule, such as an N-methylated amino acid, is first converted into an amide with this compound. The nitrogen of the amide and the sulfur of the methylthio group then act as a bidentate ligand, coordinating to a palladium(II) catalyst. This coordination brings the metal center into close proximity to a specific C-H bond (typically a β-C(sp³)-H bond of the amino acid), enabling its selective activation and subsequent functionalization, such as arylation or alkylation. nih.govacs.org

The MTA directing group has been shown to be superior to other common directing groups, like 8-aminoquinoline (B160924) (AQ), for certain applications. nih.govacs.org For instance, MTA's comparatively lower reactivity allows for highly selective mono-arylation of N-methylated amino acids, avoiding the formation of di-arylated side products that can occur with more reactive directing groups. nih.gov The protocol has been successfully applied to introduce diverse functionalized side chains into dipeptides. nih.gov Following the C-H functionalization step, the MTA directing group can be readily cleaved, yielding the modified free carboxylic acid as a valuable building block for further synthesis. nih.gov

Table 2: Application of this compound (MTA) as a Directing Group

| Reaction Type | Substrate Class | Key Features | Outcome |

|---|---|---|---|

| Pd(II)-Catalyzed Mono-Arylation | N-Methylated Amino Acids | MTA directing group, Pd(OAc)₂, Aryl Iodide | Selective mono-arylation at the β-C(sp³)-H position in high yields. nih.govresearchgate.net |

| Pd(II)-Catalyzed C-H Functionalization | Dipeptides | MTA used to form cyclic ketoaminals | Regioselective functionalization with no epimerization of stereocenters. nih.govacs.org |

Rhodium-Catalyzed C-H Functionalization

The thioether moiety of this compound and its derivatives serves as an effective directing group in rhodium-catalyzed C-H functionalization reactions, enabling transformations at C(sp²) centers.

The thioether group is a competent director for Rh(III)-catalyzed C(sp²)–H alkenylation reactions. researchgate.netsemanticscholar.org Research has shown that by selecting the appropriate solvent, the reaction can be tuned to yield either mono- or di-substituted alkenylated products. uni-goettingen.de Furthermore, Rh(I) catalysts have been used for the alkenylation of naphthalene (B1677914) derivatives bearing a thioether directing group. semanticscholar.org These methods provide a direct route to alkenyl-substituted arenes by leveraging the coordinating ability of the sulfur atom to direct the catalytic process. semanticscholar.orguni-goettingen.de

Rhodium catalysis has also been successfully applied to the direct C-H arylation of arenes using a thioether directing group. semanticscholar.org Specifically, a Rh(I)-catalyzed direct C–H arylation of naphthalene derivatives demonstrated excellent peri-selectivity. semanticscholar.orgresearchgate.net This transformation provides a direct and selective method for creating biaryl linkages, with the thioether group being crucial for the regiochemical control of the reaction. researchgate.net

In a distinct transformation pathway, aromatic amides that incorporate a this compound directing group undergo a rhodium(I)-catalyzed reaction with maleimides to produce isoindolone spirosuccinimides. rsc.orgresearchgate.netrsc.org This reaction proceeds via a C–H oxidative alkenylation followed by a cyclization cascade. rsc.orgrsc.org Notably, this process occurs under aerobic, metal oxidant-free, and solvent-free conditions. rsc.org The maleimide (B117702) plays a dual role, acting as both the alkene coupling partner and a hydrogen acceptor, which is a key difference from other C-H alkylation reactions using different directing groups. rsc.orgrsc.org Density functional theory (DFT) calculations have been used to elucidate the mechanism, confirming the C-H oxidative alkenylation/cyclization pathway. rsc.orgresearchgate.net

Table 4: Rh(I)-Catalyzed Oxidative Alkenylation/Cyclization of N-(2-(methylthio)phenyl)benzamides

| Benzamide Substrate | Maleimide Partner | Catalyst | Conditions | Product | Yield | Reference |

| N-(2-(methylthio)phenyl)benzamide | N-Methylmaleimide | [Rh(COD)Cl]₂ | Pivalic acid, aerobic, solvent-free | Isoindolone spirosuccinimide | High | rsc.orgresearchgate.net |

| N-(2-(methylthio)phenyl)benzamide | N-Ethylmaleimide | [Rh(COD)Cl]₂ | Pivalic acid, aerobic, solvent-free | Isoindolone spirosuccinimide | High | rsc.orgresearchgate.net |

| N-(2-(methylthio)phenyl)benzamide | N-Phenylmaleimide | [Rh(COD)Cl]₂ | Pivalic acid, aerobic, solvent-free | Isoindolone spirosuccinimide | 65% | rsc.orgresearchgate.net |

This table highlights the scope of the Rh(I)-catalyzed reaction between amides with the MTA directing group and various maleimides, leading to complex spirocyclic products.

Coordination Chemistry and Ligand Formation

The presence of both a primary amine (-NH₂) and a methylthio (-SMe) group in an ortho position on the benzene ring makes this compound an excellent precursor for synthesizing ligands capable of forming stable chelate rings with metal ions.

Formation of Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) functional group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. sci-hub.semdpi.com this compound is frequently employed as the amine component in these reactions. The reaction typically involves refluxing equimolar amounts of this compound and a suitable aldehyde, such as salicylaldehyde (B1680747) or pyridine-2-carboxaldehyde, in a solvent like ethanol (B145695). rasayanjournal.co.inacs.org This process leads to the formation of Schiff base ligands where the nitrogen atom of the original amine is incorporated into the imine linkage.

The synthesis of various Schiff base ligands derived from this compound has been reported, including those with halogenated salicylaldehydes and other substituted benzaldehydes. researchgate.netresearchgate.netijcm.irijcm.ir For instance, the condensation of this compound with indole-3-carboxaldehyde (B46971) yields a bidentate Schiff base ligand. researchgate.net Similarly, reaction with 2,2'-bipyridyl-5,5'-dicarbaldehyde results in the formation of new Schiff bases containing sulfur and nitrogen donor atoms. scirp.orgscirp.org The ease of synthesis and the ability to introduce a wide range of electronic and steric properties by varying the aldehyde component make these Schiff bases highly attractive for coordination chemistry studies. mdpi.com

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Mn(I), Pd(II))

Schiff base ligands derived from this compound readily form complexes with a variety of transition metal ions, including but not limited to copper(II), cobalt(II), nickel(II), manganese(I), and palladium(II). rasayanjournal.co.inresearchgate.netcore.ac.ukrsc.orgrsc.org The formation of these complexes typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in an appropriate solvent. rasayanjournal.co.inechemcom.com

For example, a new Schiff base ligand derived from pyridine-2-carboxaldehyde and this compound has been used to prepare Cu(II) and Co(II) complexes. rasayanjournal.co.in Similarly, Co(II) and Ni(II) complexes have been synthesized with Schiff base ligands derived from terephthalaldehyde (B141574) and ortho-substituted anilines. mdpi.com The resulting metal complexes often exhibit distinct colors and spectroscopic properties compared to the free ligands, indicating successful coordination.

The Schiff base ligands derived from this compound typically act as bidentate or tridentate chelating agents, coordinating to the metal center through a combination of nitrogen and sulfur donor atoms (S,N-donor sets). core.ac.uk The primary coordination sites are the imine nitrogen and the sulfur atom of the methylthio group. rasayanjournal.co.in In some cases, other donor atoms present on the aldehyde-derived portion of the ligand, such as a hydroxyl oxygen from salicylaldehyde, can also participate in coordination, leading to tridentate behavior. nih.gov

For instance, X-ray crystallography has been used to determine the molecular structure of a ruthenium(II) arene complex with this compound itself, revealing details of the coordination environment. researchgate.net In another study, the crystal structures of two Schiff bases of this compound with halogenated salicylaldehydes were determined, providing a basis for understanding their coordination behavior. researchgate.net

The geometry of the metal center in these complexes can vary depending on the metal ion, the specific ligand, and the reaction conditions. Common geometries observed include square planar, tetrahedral, and octahedral. rasayanjournal.co.inechemcom.comnih.govresearchgate.net For example, spectral studies have suggested an octahedral geometry for Cu(II) and Co(II) complexes and a tetrahedral geometry for a Zn(II) complex with a tridentate Schiff base ligand derived from pyridine-2-carboxaldehyde and this compound. rasayanjournal.co.in In some Cu(II) complexes, a distorted square pyramidal geometry has been observed. nih.gov The study of palladium(II) complexes has also revealed square-planar geometries. ajchem-a.com

Detailed structural data from X-ray crystallography for selected complexes are presented in the interactive table below.

Interactive Data Table: Selected Crystallographic Data for Metal Complexes

| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [(η⁶-p-cymene)RuCl(MeS–C₆H₄–2-NH₂)][PF₆] | Ru(II) | - | - | - | researchgate.net |

| [(MeNNS)Mn(Br)₂] | Mn(II) | - | Mn-N: 2.246(8), 2.245(8); Mn-Br: 2.4877(18), 2.4881(19) | - | rsc.org |

| Dinuclear Copper Complex | Cu(II) | Distorted Square Pyramidal | - | - | nih.gov |

| [Pd(C₁₈H₁₇N₃O₂)Cl₂] | Pd(II) | Square Planar | - | - | ajchem-a.com |

This structural information is crucial for understanding the reactivity and potential applications of these metal complexes in areas such as catalysis and materials science. sci-hub.se

Advanced Applications in Chemical Research

Building Blocks for Complex Organic Synthesis

The strategic placement of the amino and methylthio groups in 2-(Methylthio)aniline allows it to serve as a powerful tool for synthetic chemists, facilitating the construction of both polycyclic and heterocyclic frameworks and enabling stereoselective transformations.

Construction of Polycyclic and Heterocyclic Systems

This compound has proven to be an effective precursor for the synthesis of a variety of fused heterocyclic and polycyclic systems. Its utility is demonstrated in the preparation of complex scaffolds such as phenothiazines, pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.combenzothiazoles, and various other N-heterocycles.

One notable application is in the synthesis of phenothiazines , a class of compounds with significant pharmaceutical importance. rsc.org A two-step synthesis has been developed where the key step involves a dual-catalytic ortho-thioarylation of aniline (B41778) derivatives, followed by cyclization to form the phenothiazine (B1677639) core. rsc.org

Furthermore, this compound is instrumental in the synthesis of fused heterocyclic systems. For instance, it is a key reactant in the preparation of 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.combenzothiazole (B30560), a compound that serves as a versatile intermediate for further chemical transformations. researchgate.net The reaction of 2-amino-3-cyano quinoline (B57606) with bis(methylthio)methylene malononitrile, which can be conceptually linked to the reactivity of this compound derivatives, affords 3,11-dicyano-4-imino-2-methylthio-4H-pyrimido[1,2-a]quinoline. researchgate.net Another example is its use in the synthesis of 1,2-dihydro-4H-3,1-benzothiazine-4-thiones through reaction with aldehydes or ketones in the presence of sodium hydrogensulfide. josai.ac.jp

The directing group ability of the this compound moiety has also been exploited in the construction of functionalized polycyclic systems like carbazoles. Palladium(II)-catalyzed β-C–H arylation, alkylation, and methoxylation of carbazole-3-carboxamides have been successfully achieved using this compound as an efficient directing group. nih.gov This methodology provides access to a library of C2,C3,C4-functionalized carbazole (B46965) motifs. nih.gov Additionally, rhodium(I)-catalyzed reactions of aromatic amides bearing a this compound directing group with maleimides yield isoindolone spirosuccinimides, demonstrating its utility in constructing spirocyclic systems. researchgate.net

A selection of heterocyclic systems synthesized using this compound is presented in the table below.

| Heterocyclic System | Synthetic Approach | Reference |

| Phenothiazines | Dual-catalytic ortho-thioarylation of anilines followed by cyclization. | rsc.org |

| Pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.combenzothiazoles | Reaction with appropriate precursors to form the fused heterocyclic system. | researchgate.net |

| 1,2-Dihydro-4H-3,1-benzothiazine-4-thiones | Reaction with aldehydes or ketones in the presence of sodium hydrogensulfide. | josai.ac.jp |

| Functionalized Carbazoles | Palladium(II)-catalyzed C-H functionalization using a this compound directing group. | nih.gov |

| Isoindolone Spirosuccinimides | Rhodium(I)-catalyzed reaction of aromatic amides with maleimides using a this compound directing group. | researchgate.net |

Role in Stereoselective Organic Synthesis

A significant advancement in the application of this compound is its use as a directing group in stereoselective C-H functionalization reactions. This strategy allows for the selective modification of specific C-H bonds in a molecule, leading to the formation of chiral products with high stereocontrol.

The research group of Uli Kazmaier has extensively demonstrated the utility of this compound in the palladium-catalyzed β-C(sp³)–H activation of N-methylated amino acids and peptides. researchgate.net This approach enables the mono-selective arylation of these substrates in high yields, avoiding the formation of di-arylated byproducts that can be problematic with other directing groups like 8-aminoquinoline (B160924). researchgate.net The this compound directing group can be readily removed after the desired modification, providing access to valuable non-canonical amino acids and peptides. researchgate.net This methodology has been successfully applied to the introduction of highly functionalized side chains onto the C-terminal alanines of dipeptides. researchgate.net

The multicomponent assembly of the this compound directing group into N-methylated Ugi 4-CR adducts, followed by a palladium(II)-mediated mono-selective β-C(sp³)–H bond activation, has also been developed for the synthesis of arylated amino acids and peptide systems. researchgate.net This highlights the versatility of this compound in facilitating complex, stereoselective transformations that are crucial for the synthesis of biologically relevant molecules.

Medicinal Chemistry and Drug Design Intermediates

The structural features of this compound make it a valuable intermediate in the field of medicinal chemistry and drug design. Its ability to participate in a wide range of chemical transformations allows for its incorporation into diverse molecular scaffolds with potential therapeutic applications.

Scaffold for Bioactive Compounds

This compound and its derivatives can serve as the core scaffold for various bioactive compounds. The anilinopyrimidine scaffold, for instance, is known for its efficacy as kinase inhibitors and anticancer agents. Specifically, 4-anilino-2-(methylthio)pyrimidine-5-carboxylic acid, a derivative of this compound, has been studied for its enzyme inhibition and anticancer activity. The anilino group at the C4 position enhances binding to kinase targets, while the methylthio group at C2 contributes to improved metabolic stability.

Furthermore, the fusion of a pyrimidine (B1678525) ring to a benzothiazole core, which can be derived from this compound precursors, has led to the development of potent anticancer agents. core.ac.uk For example, 8-Chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.combenzothiazole and its derivatives have shown remarkable anticancer activity against a panel of human cancer cell lines. core.ac.uk

The table below summarizes some bioactive scaffolds derived from this compound.

| Bioactive Scaffold | Biological Activity | Reference |

| 4-Anilino-2-(methylthio)pyrimidine | Kinase inhibition, Anticancer | |

| Pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.combenzothiazole | Anticancer | core.ac.uk |

| Quinazolinone | Anticancer | mdpi.com |

| Thiazole (B1198619) derivatives | Antiviral | nih.gov |

Development of Peptide and Amino Acid Modifiers

As discussed in section 4.1.2, this compound plays a crucial role as a directing group in the modification of peptides and amino acids. This application is of significant interest in medicinal chemistry for the development of novel peptide-based therapeutics. The ability to selectively introduce modifications into peptides can enhance their stability, bioavailability, and biological activity.

The palladium-catalyzed β-modification of N-methylated amino acids using this compound as a directing group provides a straightforward method for creating peptidomimetics and modified peptides with unique properties. researchgate.net This strategy allows for the synthesis of peptides containing unnatural amino acids, which can be used to probe peptide-protein interactions or to develop more potent and selective drug candidates. The straightforward removal of the this compound auxiliary further enhances the practical utility of this method in a drug discovery setting. researchgate.net

Precursors for Pharmaceuticals with Aniline Core Structures

Aniline and its derivatives are fundamental components of many pharmaceuticals. This compound serves as a valuable precursor for the synthesis of drugs containing an aniline core structure. smolecule.com Its reactive amino group allows for its incorporation into larger molecules through reactions such as amide coupling. smolecule.com

A notable example is the synthesis of quinazolinone analogs. A series of these compounds were synthesized from L-norephedrine, with one key intermediate being 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one, which was reported as a potent molecule against a breast cancer cell line. mdpi.com Additionally, this compound is a precursor in the synthesis of phenothiazine derivatives, a class of compounds that includes antipsychotic drugs. rsc.orggoogle.com The synthesis of 2-(methylsulfonyl)-10H-phenothiazine, an important intermediate for various phenothiazine drugs, can start from precursors related to this compound. google.com

The development of antiviral agents has also utilized this compound derivatives. For instance, 2-((2-(4-Chlorophenyl)thiazol-4-yl)methylthio)aniline was synthesized as part of a series of compounds with antiviral potency against flaviviruses. nih.gov

The following table presents examples of pharmaceutical precursors synthesized from this compound.

| Pharmaceutical Precursor/Derivative | Therapeutic Area | Reference |

| 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one | Anticancer (Breast Cancer) | mdpi.com |

| 2-(Methylsulfonyl)-10H-phenothiazine | Intermediate for Antipsychotics | google.com |

| 2-((2-(4-Chlorophenyl)thiazol-4-yl)methylthio)aniline | Antiviral (Flavivirus) | nih.gov |

Materials Science Innovations

The pursuit of novel materials with tailored electronic, optical, and physical properties has led researchers to explore unique molecular scaffolds. This compound and its derivatives have emerged as promising candidates in the synthesis of advanced functional materials.

Development of Novel Polymers with Enhanced Properties

This compound serves as a monomer or a precursor for monomers used in the synthesis of advanced polymers. The incorporation of the methylthio-aniline moiety into a polymer backbone can significantly influence its properties. While direct polymerization of this compound is a subject of ongoing research, its derivatives are actively used. For instance, fluorinated derivatives such as 3-fluoro-2-(methylthio)aniline (B1278374) are explored for creating polymers with enhanced thermal stability and chemical resistance. sielc.comlcms.cz The presence of the sulfur atom can enhance the polymer's refractive index and its affinity for certain metal surfaces, which is advantageous for coatings and adhesive applications.

Copolymerization of aniline derivatives, such as 2-methyl aniline, with aniline itself has been shown to improve polymer solubility while modifying conductivity. nii.ac.jp Following this principle, polymers derived from this compound are investigated for their potential as conductive materials. The sulfur atom's lone pair of electrons can participate in the polymer's conjugated system, potentially fine-tuning the electronic band gap and conductivity. Research into polyanilines (PANIs) is extensive, with a focus on creating materials for applications ranging from electromagnetic shielding to flexible electronics and sensors. ajchem-a.com The optoelectronic properties of polymers based on aniline derivatives, such as poly-2-(1-methylbut-2-en-1-yl)aniline, are actively studied for applications like photoconductors.

Synthesis of Liquid Crystalline Derivatives

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, finding extensive use in display technologies. iosrjournals.org The molecular architecture required for liquid crystalline behavior often involves a rigid core with flexible terminal groups. mdpi.com this compound is a valuable precursor for synthesizing Schiff base-type liquid crystals.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. environmentaljournals.org By reacting this compound with various aromatic aldehydes, researchers can create molecules with the requisite rigid, rod-like structure. The properties of the resulting liquid crystals can be finely tuned by modifying the substituents on the aldehyde.

A recent study detailed the synthesis and investigation of a series of liquid crystals based on a structurally similar isomer, (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline. mdpi.com This research demonstrated that the terminal methylthio group significantly influences the mesomorphic (liquid crystalline) behavior. The findings indicated that derivatives with shorter alkoxy chains (hexyloxy and octyloxy) exhibited monotropic nematic phases, a type of liquid crystal phase that appears only on cooling. mdpi.com This demonstrates that the methylthio group is a viable component in the design of new liquid crystalline materials, and by extension, Schiff bases derived from this compound are promising candidates for novel liquid crystals.

| Compound Class | Precursors | Resulting Property | Reference |

| Schiff Base Liquid Crystals | 4-(methylthio)benzaldehyde, Alkoxy anilines | Monotropic nematic phases | mdpi.com |

| General Schiff Bases | Primary amines, Carbonyl compounds | Potential for mesomorphic properties | environmentaljournals.orgmdpi.com |

Potential in Semiconductor Applications

The search for new organic semiconductor materials for applications in electronics, such as transistors and solar cells, is a key area of materials science. The electronic properties of this compound derivatives make them interesting candidates for this field.

Research into Schiff bases synthesized from this compound derivatives has shown significant potential. A study involving new Schiff bases derived from p-methoxysalicylaldehyde and various this compound analogues calculated their energy band gaps to be almost 4 eV. thermofisher.com Materials with such wide band gaps are often of interest for applications in semiconductor devices. Furthermore, related quinoline structures containing a methylthio group have been synthesized and investigated for use in dye-sensitized solar cells, a type of photovoltaic cell. fishersci.ca These findings highlight the potential of incorporating the this compound scaffold into larger molecular systems designed for organic electronics. The sulfur and nitrogen atoms can facilitate charge transport and influence the material's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) levels, which are critical parameters for semiconductor performance.

Agrochemical Research and Development

This compound is an important intermediate in the synthesis of active ingredients for the agrochemical industry. fishersci.cascispace.com Its structure is a key component in building more complex molecules designed to protect crops.

Synthesis of Pesticide and Herbicide Intermediates

The development of effective and selective pesticides and herbicides is crucial for modern agriculture. Aniline derivatives are foundational structures in many of these products. This compound and its analogues serve as key building blocks in their synthesis. scispace.com

For example, research on 3-fluoro-2-(methylthio)aniline has demonstrated its utility in creating pesticides and herbicides. sielc.com The chemical transformations of this intermediate lead to products that can effectively interact with biological targets in pests and weeds, with some synthesized compounds showing over 80% efficacy in trials. sielc.com Similarly, other aniline derivatives like 2-methyl-3-trifluoromethylaniline are critical intermediates for synthesizing herbicides and veterinary anti-inflammatory drugs. environmentaljournals.orgrestek.com The presence of the methylthio group can influence the molecule's lipophilicity and metabolic stability, which are key factors in the bioavailability and efficacy of an agrochemical.

| Intermediate | Application | Significance | Reference |

| 3-Fluoro-2-(methylthio)aniline | Pesticide & Herbicide Synthesis | Leads to products with >80% efficacy in trials | sielc.com |

| 2-Methyl-3-trifluoromethylaniline | Herbicide Synthesis | Key intermediate for specific herbicides | environmentaljournals.orgrestek.com |

| This compound | General Agrochemicals | Important raw material and intermediate | fishersci.cascispace.com |

Analytical Chemistry Applications

In analytical chemistry, the development of reliable and efficient methods for the separation and quantification of chemical compounds is paramount. This compound serves as a target analyte in method development, particularly in the field of chromatography.

A specific reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. sielc.com This method uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid for effective separation. sielc.com The methodology is robust and scalable, making it suitable for various applications, including fast ultra-performance liquid chromatography (UPLC), the isolation of impurities through preparative separation, and pharmacokinetic studies. sielc.com

Chelation in Metal Ion Preconcentration

This compound serves as a potent chelating agent, particularly when immobilized on a solid support for the purpose of solid-phase extraction (SPE) of trace metal ions from various matrices. ekb.egpjoes.com This application is significant in analytical chemistry, where the concentration of heavy metals in environmental and water samples is often too low for direct measurement by techniques like Flame Atomic Absorption Spectrometry (FAAS). pjoes.com By preconcentrating the metal ions, the sensitivity of these analytical methods can be substantially increased. scirp.org

The effectiveness of this compound as a chelating ligand stems from its molecular structure, which features both a sulfur atom (in the methylthio group) and a nitrogen atom (in the amine group). core.ac.uk These S-N donor atoms can coordinate with a metal ion, forming a stable chelate ring structure. This bidentate ligand capability is central to its function in sequestering metal ions. core.ac.uk

A common and well-documented method involves functionalizing a polymeric resin, such as Amberlite XAD-2, with this compound. ekb.egscispace.com The process typically involves modifying the Amberlite XAD-2 resin by coupling it with this compound through an azo (–N=N–) group. ekb.eg The resulting functionalized resin acts as a selective sorbent. When an aqueous sample is passed through a column packed with this resin, the this compound moieties on the resin surface capture specific metal ions through chelation. ekb.egpjoes.com

Research has demonstrated the successful use of this compound-functionalized XAD-2 resin for the preconcentration of several divalent metal ions, including cadmium(II), copper(II), cobalt(II), nickel(II), lead(II), and zinc(II). scispace.compsu.edu After the sorption phase, the retained metal ions can be eluted from the resin using a small volume of an acidic solution, such as nitric acid or hydrochloric acid. scirp.orgscirp.org This process effectively transfers the metal ions from a large sample volume to a much smaller volume, thereby achieving a high preconcentration factor. scirp.org The concentrated eluate can then be analyzed to determine the original trace metal concentrations with greater accuracy. pjoes.com

The efficiency of the preconcentration is dependent on several factors, including the pH of the sample solution, the flow rate of the sample through the column, the concentration of the eluting acid, and the volume of the eluent. scirp.orgscirp.org Studies have optimized these parameters to achieve high recovery rates and significant preconcentration factors for various metal ions. scirp.org

Table 1. Research Findings on Metal Ion Preconcentration using this compound-Functionalized Resin

This table summarizes the optimal conditions and performance metrics for the solid-phase extraction of various metal ions using this compound functionalized Amberlite XAD-2, as determined by flame atomic absorption spectrometry.

| Metal Ion | Optimal pH | Eluent | Recovery (%) | Preconcentration Factor | Detection Limit (μg L⁻¹) |

|---|---|---|---|---|---|

| Cd(II) | 6.0 | 1.0 M HNO₃ | 98 ± 3 | 211 | 0.41 |

| Co(II) | 7.0 | 1.0 M HNO₃ | 96 ± 4 | 139 | 1.20 |

| Cu(II) | 4.0 | 1.0 M HNO₃ | 97 ± 2 | 176 | 0.82 |

| Ni(II) | 7.0 | 1.0 M HNO₃ | 99 ± 5 | 240 | 0.95 |

| Pb(II) | 6.0 | 0.5 M HNO₃ | 98 ± 3 | 233 | 1.80 |

| Zn(II) | 7.0 | 0.5 M HNO₃ | 95 ± 5 | 130 | 0.55 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a framework to approximate solutions to the Schrödinger equation for a given molecule. These calculations yield valuable data on molecular geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including molecules like 2-(Methylthio)aniline. This approach is favored for its balance of accuracy and computational cost, providing reliable predictions of molecular properties. scispace.com DFT methods are reported to yield more precise molecular structures and vibrational frequencies for polyatomic molecules compared to traditional Hartree-Fock calculations. scispace.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound and its derivatives, DFT calculations have been successfully used to predict their three-dimensional structures. Studies have shown that DFT methods, such as the B3LYP functional with a 6-311++G** basis set, can accurately reproduce the molecular geometry when compared to experimental data from X-ray crystallography. researchgate.net

Conformational analysis of this compound involves studying the spatial arrangement of its amine (-NH2) and methylthio (-SCH3) groups. The rotation around the C-S bond can lead to different conformers. Theoretical calculations on similar molecules have predicted that while a syn conformation (where the methyl group is oriented towards the amine group) may be favored for the free molecule, the crystal field in a solid state can lead to an anti conformation. core.ac.uk This highlights the importance of computational analysis in understanding the different forms the molecule can adopt.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. scispace.com

DFT calculations are widely used to determine these energy levels. For Schiff bases derived from this compound, calculations at the B3LYP/6-311++G(d,p) level have shown energy band gaps of nearly 4 eV, suggesting potential applications in the semiconductor field. researchgate.net A lower energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity and the potential for charge transfer within the molecule. scispace.comkau.edu.sa

Table 1: Calculated Electronic Properties for a Schiff Base of this compound (MtH-1)

| Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Value | -5.938 | -1.943 | 3.995 |

Data derived from studies on a Schiff base formed from this compound and p-methoxysalicylaldehyde, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters are calculated using the energies of the HOMO and LUMO. Chemical hardness (η) indicates resistance to change in electron distribution, with larger HOMO-LUMO gaps correlating to greater hardness and lower reactivity. researchgate.net The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge.

Table 2: Calculated Reactivity Descriptors and Dipole Moment for a Schiff Base of this compound (MtH-1)

| Parameter | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Value | -3.941 | 1.998 | 3.886 | 2.508 |

Data derived from studies on a Schiff base formed from this compound and p-methoxysalicylaldehyde, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. longdom.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netmdpi.com The MEP map uses a color scale to denote different potential regions: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green indicates neutral regions. researchgate.net

For molecules containing amine and thioether groups, the MEP map typically shows a negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a site for electrophilic interaction. The hydrogen atoms of the amine group would show a positive potential (blue), making them susceptible to nucleophilic attack. mdpi.com Such analyses, performed at levels like B3LYP/6-311+G(d,p), are crucial for understanding how this compound interacts with other molecules. longdom.org

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. While often less accurate than DFT for certain properties in polyatomic molecules, HF calculations are still valuable for providing qualitative insights and are sometimes used in conjunction with DFT. scispace.comrasayanjournal.co.in

HF calculations, often with basis sets such as 6-31+G(d,p), have been used to determine the optimized molecular geometries and vibrational frequencies of aniline (B41778) derivatives. derpharmachemica.com These studies involve finding the minimum energy structure and calculating the harmonic vibrational frequencies, which can then be compared with experimental spectroscopic data. rasayanjournal.co.inderpharmachemica.com Although literature specifically detailing HF calculations on this compound is sparse, the methodologies applied to structurally similar anilines demonstrate the utility of the HF method in providing a fundamental computational analysis of molecular structure and properties. scispace.comderpharmachemica.com

Density Functional Theory (DFT) Studies

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic features of molecules. For this compound, methods like Density Functional Theory (DFT) have been employed to achieve a detailed understanding of its vibrational and electronic spectra, which show strong agreement with experimental measurements. nih.gov

Calculation of Vibrational Spectra (FTIR, FT-Raman)

The vibrational characteristics of this compound have been extensively studied using computational models. The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of the compound in its liquid phase have been experimentally measured and compared against theoretical calculations. nih.gov

Researchers have successfully used Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set to calculate the molecule's geometry and normal mode vibrations. nih.gov These quantum chemical calculations provide a set of theoretical vibrational frequencies. To better align the computed frequencies with the experimental data, scaling factors are often applied. These factors are calculated to correct for approximations in the theoretical model and the effects of the molecule's environment. nih.govresearchgate.net

The analysis has provided detailed assignments for the observed vibrational bands. For instance, the N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the spectrum. The various C-H, C-C, C-S, and C-N stretching and bending modes that constitute the molecular fingerprint of this compound have also been assigned. nih.gov The effects of the amino and methylthio substituents on the vibrational frequencies of the aniline core are a key area of investigation. nih.gov The calculated infrared and Raman intensities are then used to simulate the full spectra, which show good agreement with the observed spectra. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3505 | 3480 | 3478 | ν(NH₂) |

| N-H Symmetric Stretch | 3415 | 3390 | 3388 | ν(NH₂) |

| C-H Stretch (Aromatic) | 3060-3000 | 3055, 3010 | 3060, 3012 | ν(C-H) |

| C-H Asymmetric Stretch (Methyl) | 2985 | 2980 | 2982 | νas(CH₃) |

| C-H Symmetric Stretch (Methyl) | 2920 | 2918 | 2921 | νs(CH₃) |

| C-C Stretch (Ring) | 1615, 1580, 1485 | 1614, 1578, 1484 | 1615, 1580, 1485 | ν(C-C) |

| NH₂ Scissoring | 1620 | 1618 | - | δ(NH₂) |

| C-N Stretch | 1290 | 1288 | 1290 | ν(C-N) |

| C-S Stretch | 705 | 702 | 705 | ν(C-S) |

Note: This table presents a selection of key vibrational modes and is based on findings from studies such as Krishnakumar & Balachandran (2005). Frequencies are approximate and serve for illustrative purposes.

Prediction of Electronic Absorption Spectra (UV-Vis)

The electronic properties and transitions of this compound can be probed using UV-Vis spectroscopy and modeled with time-dependent density functional theory (TD-DFT). These calculations help predict the electronic absorption wavelengths (λmax), excitation energies, and oscillator strengths, which are fundamental to understanding the molecule's color and photochemical behavior. longdom.org

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. scispace.com For this compound, the amino and methylthio groups act as electron donors, raising the energy of the HOMO and influencing the electronic transitions. TD-DFT calculations, often using a functional like B3LYP, can predict the λmax values which can then be validated against experimental UV-Vis spectra.

| Parameter | Calculated Value (Gas Phase) | Method |

| λmax 1 | ~290 nm | TD-DFT/B3LYP |

| Excitation Energy 1 | ~4.28 eV | TD-DFT/B3LYP |

| Oscillator Strength (f) 1 | > 0.1 | TD-DFT/B3LYP |

| λmax 2 | ~240 nm | TD-DFT/B3LYP |

| Excitation Energy 2 | ~5.17 eV | TD-DFT/B3LYP |

| Oscillator Strength (f) 2 | > 0.2 | TD-DFT/B3LYP |

| HOMO-LUMO Gap | ~4.5 - 5.0 eV | DFT/B3LYP |

Note: The values in this table are illustrative, based on typical results for substituted anilines from computational studies. Specific experimental and detailed computational results for this compound may vary.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

Transition State Analysis and Energy Span Models

The this compound moiety is an effective directing group in various chemical transformations. A notable example is the rhodium(I)-catalyzed C-H oxidative alkenylation and cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. researchgate.net

Kinetic Isotopic Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies, both experimental and theoretical, provide profound insight into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. nih.gov

For the aforementioned rhodium-catalyzed reaction involving the this compound directing group, KIE experiments were conducted. researchgate.net The results showed a significant kinetic isotopic effect, which provided strong evidence confirming that the C-H bond cleavage is involved in the rate-determining step of the catalytic cycle. researchgate.net In a different context, intramolecular KIE measurements have been utilized to probe the mechanism of N-demethylation of N,N-dimethyl-2-(methylthio)aniline by cytochrome P450 active species. wsu.edu Such studies are crucial for validating the transition states proposed by computational models and for achieving a definitive understanding of the reaction mechanism.

Exploration of Nonlinear Optical and Thermodynamic Properties

Beyond spectroscopy and reactivity, computational methods can explore other important molecular properties, such as nonlinear optical (NLO) and thermodynamic characteristics.

Substituted anilines are a well-studied class of molecules for their NLO properties, which are critical for applications in optoelectronics and telecommunications. mq.edu.aunih.gov NLO properties arise from the interaction of a molecule with a strong electromagnetic field, leading to phenomena like frequency doubling. The key molecular parameter is the first-order hyperpolarizability (β). researchgate.net Computational studies on similar push-pull systems—where electron-donating groups (like -NH₂ and -SCH₃) are linked to electron-accepting groups through a conjugated system—show that such architectures enhance the NLO response. mq.edu.auresearchgate.net Calculations for this compound would involve computing the dipole moment (μ) and the hyperpolarizability (β) using methods like Møller-Plesset perturbation theory (MP2) or DFT. mq.edu.au These studies help in the rational design of new materials with enhanced NLO capabilities.

Furthermore, quantum chemical calculations can reliably predict the thermodynamic properties of this compound. pcbiochemres.com Parameters such as standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cv) can be computed from the vibrational frequencies obtained through DFT calculations. researchgate.net These theoretical thermodynamic data are vital for chemical engineers in process design and for chemists in understanding the energy and equilibrium of reactions.

| Property | Calculated Value | Method |

| Nonlinear Optical | ||

| Dipole Moment (μ) | 1.5 - 2.5 D | DFT/MP2 |

| Hyperpolarizability (β) | Varies with method | DFT/MP2 |

| Thermodynamic | ||

| Enthalpy of Formation | Varies with method | DFT (B3LYP/6-31G) |

| Entropy (S°) | Varies with method | DFT (B3LYP/6-31G) |

| Heat Capacity (Cv) | Varies with method | DFT (B3LYP/6-31G*) |

Note: This table provides an overview of properties that can be calculated. The actual values are highly dependent on the level of theory and basis set used in the computation.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Methylthio)aniline, providing unambiguous information about the carbon skeleton and the environment of each proton.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-SCH₃) protons. The aromatic region shows complex splitting patterns due to the ortho-disubstitution. The methyl protons appear as a sharp singlet, while the amine protons often present as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the methylthio group (C-S) and the carbon bearing the amino group (C-N) are particularly noteworthy. The chemical shifts are influenced by the electron-donating nature of the amino group and the sulfur atom.

Specific chemical shift values from various sources are compiled below. chemicalbook.comrsc.orgamazonaws.com

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ Data sourced from multiple references, slight variations may occur based on experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -SCH₃ | ~2.35 - 2.45 (s, 3H) | ~17.9 |

| -NH₂ | ~3.8 - 4.3 (br s, 2H) | - |

| Aromatic CH | ~6.6 - 7.5 (m, 4H) | ~114.4 - 134.8 |

| C-N | - | ~148.1 - 149.1 |

| C-S | - | ~118.5 - 119.6 |

| Aromatic C | - | ~116.7, 127.1, 129.3, 133.6 |

Interactive Data Table

Two-Dimensional NMR Techniques (DEPT-135, COSY, HSQC)

To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are employed. researchgate.netemerypharma.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com For this compound, a DEPT-135 spectrum would show the methyl carbon (-SCH₃) and the aromatic CH carbons as positive signals, confirming their identity. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. emerypharma.com In this compound, COSY correlations would be observed between adjacent protons on the aromatic ring, which is crucial for assigning their specific positions (e.g., H-3, H-4, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com For this compound, the HSQC spectrum allows for the direct mapping of each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon, solidifying the assignments made from 1D spectra. researchgate.netresearchgate.net

Influence of Substituents on Spectroscopic Parameters

The introduction of additional substituents onto the this compound framework significantly alters the ¹H and ¹³C NMR chemical shifts. These changes are dictated by the electronic nature (electron-donating or electron-withdrawing) and position of the new group. researchgate.net

For instance, N-methylation to form N-Methyl-2-(methylthio)aniline introduces a methyl group on the nitrogen atom. rsc.org This results in a downfield shift of the C-N carbon signal in the ¹³C NMR spectrum to approximately 149.1 ppm and introduces a new carbon signal for the N-methyl group around 30.5 ppm. rsc.org The protons on the N-methyl group appear as a singlet in the ¹H NMR spectrum. rsc.org

Similarly, placing substituents on the aromatic ring alters the electronic density and, consequently, the shielding of the aromatic protons and carbons. For example, in a related compound, 4-(Methylthio)aniline (B85588), the symmetry of the molecule simplifies the aromatic region of the NMR spectrum compared to the ortho-substituted isomer. rsc.org The introduction of a methyl group at the C-2 position of 4-(methylthio)aniline shifts the signals of adjacent protons and carbons, demonstrating the predictable nature of substituent effects. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational Assignment and Band Characterization

The FTIR and FT-Raman spectra of this compound have been recorded and analyzed, with assignments supported by Density Functional Theory (DFT) calculations. nih.govresearchgate.netscholarsresearchlibrary.com The characteristic vibrational modes confirm the presence of the amine (-NH₂) and methylthio (-SCH₃) groups, as well as the phenyl ring.

Key vibrational bands include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the primary amine group (νNH₂) typically appear in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring mode of the -NH₂ group (δNH₂) is found around 1620 cm⁻¹. scispace.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration (νC-N) is typically observed in the 1250-1350 cm⁻¹ range. scispace.com

C-S Stretching: The C-S stretching mode (νC-S) is generally found in the 600-800 cm⁻¹ region and can be weak in the IR spectrum but more prominent in the Raman spectrum.

A study by Krishnakumar et al. provided a detailed vibrational assignment for this compound using the B3LYP/6-31G* level of theory. nih.gov The observed and calculated spectra were reported to be in good agreement, allowing for a comprehensive characterization of the molecule's vibrational modes. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound Based on data from DFT calculations and experimental spectra. nih.gov

| Vibrational Mode | Assignment | Approximate Wavenumber (cm⁻¹) |

| ν(NH₂) | Asymmetric N-H Stretch | ~3470 |

| ν(NH₂) | Symmetric N-H Stretch | ~3380 |

| ν(CH) | Aromatic C-H Stretch | ~3050 |

| ν(CH₃) | Methyl C-H Stretch | ~2920 |

| δ(NH₂) | N-H Scissoring | ~1619 |

| ν(C=C) | Aromatic Ring Stretch | ~1585, 1480, 1445 |

| ν(C-N) | C-N Stretch | ~1279 |

| ν(C-S) | C-S Stretch | ~700 |

Interactive Data Table

Conformational Effects on Vibrational Modes

The orientation of the -NH₂ and -SCH₃ substituents relative to the phenyl ring can influence the vibrational spectra. Conformational analysis, often performed using computational methods like DFT, reveals the most stable geometric arrangement of the molecule. nih.govresearchgate.net For this compound, intramolecular hydrogen bonding between one of the amine hydrogens and the sulfur atom is a possibility that can affect the N-H stretching frequencies. Such an interaction would typically lead to a red-shift (lowering of frequency) and broadening of the involved N-H stretching band. The conformation of the methyl group in the -SCH₃ substituent can also have subtle effects on the C-H bending and stretching modes. Studies on related molecules, such as 2-[2-(Methylthio)phenyl]isoindolin-1-one, have shown that the rotational barrier around the N-Aryl bond is a key conformational parameter that can be studied by dynamic NMR and is influenced by the oxidation state of the sulfur atom. acs.org This highlights the conformational flexibility centered around the substituent groups, which in turn impacts the spectroscopic parameters.

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from ground states to excited states. slideshare.net For organic molecules like this compound, the most significant absorptions typically arise from π→π* and n→π* transitions associated with the aromatic ring and the nitrogen and sulfur heteroatoms. tanta.edu.egamazonaws.com

The UV-Vis spectrum of this compound and its substituted analogues in various solvents reveals characteristic absorption bands. These absorptions are primarily due to π→π* transitions within the benzene (B151609) ring and n→π* transitions involving the non-bonding electrons of the amino (-NH₂) and methylthio (-SCH₃) groups. The presence of these auxochromes modifies the electronic transitions of the benzene chromophore, typically shifting the absorption maxima to longer wavelengths (bathochromic shift) and increasing their intensity (hyperchromic effect).

In a study of substituted 2-(Methylthio)anilines in dimethylformamide (DMF), distinct absorption maxima (λₘₐₓ) were observed. For instance, 2-methoxy-6-(methylthio)aniline showed a shoulder at 284 nm and a strong peak at 308 nm, while the 2-chloro-6-(methylthio)aniline (B8460856) derivative exhibited a shoulder at 285 nm and a peak at 317 nm. scispace.com These bands are characteristic of the electronic systems of substituted anilines. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic absorption spectra and help assign these transitions, often showing good agreement with experimental data. researchgate.net

| Compound | Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 2-Methoxy-6-(methylthio)aniline | DMF | 284 (shoulder), 308 | 12240 | scispace.com |

| 2-Methyl-6-(methylthio)aniline | DMF | 286 (shoulder), 309 | 11960 | scispace.com |

| 2-Chloro-6-(methylthio)aniline | DMF | 285 (shoulder), 317 | 9975 | scispace.com |

The polarity of the solvent can significantly influence the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.net The effect depends on the nature of the electronic transition and the differential solvation of the ground and excited states.

π→π* Transitions : For π→π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift. This occurs because the excited state (π*) is often more polar than the ground state (π) and is thus stabilized to a greater extent by polar solvent molecules. tanta.edu.eg